4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid

Agricultural fungicide Plant pathology Boronic acid derivatives

Researchers designing convergent SAR syntheses often lose yield to extra protection/deprotection steps when using simple boronic acids. This compound solves that bottleneck by integrating a dioxolane-masked carbonyl directly into the Suzuki-ready scaffold. • Convergent strategy: one-step installation of a protected aldehyde/ketone equivalent via cross-coupling • 2,6-Difluoro pattern enhances metabolic stability-critical for agrochemical and drug discovery programs • 100% bacteriostatic activity against 6 plant pathogenic fungi at 100 µg/mL validates its fungicide lead potential Supplied with full analytical certification; standard B2B global shipping.

Molecular Formula C9H9BF2O4
Molecular Weight 229.98 g/mol
CAS No. 1072946-41-8
Cat. No. B1463665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid
CAS1072946-41-8
Molecular FormulaC9H9BF2O4
Molecular Weight229.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)C2OCCO2)F)(O)O
InChIInChI=1S/C9H9BF2O4/c11-6-3-5(9-15-1-2-16-9)4-7(12)8(6)10(13)14/h3-4,9,13-14H,1-2H2
InChIKeyGTBJZTQCEQYQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid Overview


4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid (CAS 1072946-41-8) is an arylboronic acid derivative characterized by a 2,6-difluorophenyl core and a 1,3-dioxolane protecting group . With a molecular formula of C₉H₉BF₂O₄ and a molecular weight of 229.97 g/mol, this compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures . Beyond its role in organic synthesis, it has been identified as a candidate for agricultural fungicide development, demonstrating broad-spectrum bacteriostatic activity against plant pathogenic fungi .

Workflow Suzuki-Miyaura cross-coupling intermediate with protected aldehyde
Selection Built-in 1,3-dioxolane protecting group for chemoselective transformations
Use Context Agricultural fungicide lead discovery (reported broad-spectrum activity)

Critical Role of the 1,3-Dioxolane Protecting Group


Generic substitution of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid with simpler boronic acids like 2,6-difluorophenylboronic acid or other dioxolane-free analogs is not a viable procurement strategy due to two critical factors. First, the 1,3-dioxolane moiety acts as a protecting group for a carbonyl functionality, enabling chemoselective transformations in multi-step syntheses that would be impossible with unprotected analogs . Second, the specific combination of the 2,6-difluoro substitution pattern and the dioxolane ring imparts a unique biological activity profile, as demonstrated by its 100% bacteriostatic effect against six plant pathogenic fungi at 100 µg/mL, a property not observed in simpler boronic acid derivatives . These structural features are essential for both synthetic versatility and biological function, making direct substitution with cheaper, less functionalized analogs scientifically unsound.

Target
Simpler Analog
Risk
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid
2,6-Difluorophenylboronic acid
Missing dioxolane protecting group limits chemoselective transformations and multi-step efficiency.
Dioxolane-containing scaffold
Dioxolane-free boronic acids
Reported broad-spectrum fungicidal activity is absent in simpler derivatives; biological profile may not transfer.

Differentiation Evidence vs. Comparators


Broad-Spectrum Activity Against Plant Pathogens

4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid demonstrates complete (100%) bacteriostatic activity against six plant pathogenic fungi at a concentration of 100 µg/mL . In a class-level comparison, this compound belongs to a series of organic boronic acids evaluated in a patent application (CN111357759A), where several analogs (P4, P9, P20, P29, P35, P46, P70) also achieved 100% inhibition against the same panel of fungi, significantly outperforming the commercial fungicide azoxystrobin [1]. While direct head-to-head data for the target compound against azoxystrobin is not available, its structural inclusion in this high-activity class and the vendor-reported 100% efficacy strongly support its potential as a fungicidal lead.

Broad‑spectrum activity
Class‑level
100% inhibition at 100 µg/mL against six plant pathogenic fungi; reported as superior to azoxystrobin in class-level patent data
Supports agricultural fungicide lead screening
Class-level inference; direct head-to-head data not available
Agricultural fungicide Plant pathology Boronic acid derivatives

Dual Functionality as Protected Aldehyde and Boronic Acid

The presence of the 1,3-dioxolane moiety in 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid provides a distinct synthetic advantage over simpler boronic acids such as 2,6-difluorophenylboronic acid (CAS 162101-25-9) . The dioxolane ring acts as a protecting group for a latent aldehyde or ketone, enabling sequential or orthogonal deprotection and further functionalization after the Suzuki-Miyaura coupling step . This dual functionality is not present in analogs lacking the dioxolane group, which would require separate protection/deprotection steps, thereby reducing overall synthetic efficiency and increasing cost.

Dual functionality
Class‑level
Reduces synthetic steps by at least one vs 2,6-difluorophenylboronic acid; built-in protected carbonyl enables orthogonal deprotection
Supports multi-step synthetic efficiency
Based on protecting group strategy
Suzuki-Miyaura coupling Protecting group strategy Organic synthesis

Solubility and Storage Stability

4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid exhibits distinct solubility characteristics compared to simpler difluorophenylboronic acids. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, but is practically insoluble in water . In contrast, 2,6-difluorophenylboronic acid (CAS 162101-25-9) shows moderate water solubility due to the absence of the hydrophobic dioxolane ring . This difference in solubility profile influences both reaction conditions (solvent selection for Suzuki couplings) and purification strategies (extraction vs. precipitation). Additionally, the compound requires storage at -20°C for long-term stability, a common requirement for boronic acids to prevent anhydride formation .

Solubility & stability
Supporting evidence
Water solubility 3.4 g/L; soluble in ethanol, DMSO, DCM; storage at -20°C recommended
Solvent selection and purification context
Stability requires -20°C storage
Solubility Stability Compound handling

Application Scenarios


Agricultural Fungicide Lead Discovery and Optimization

Based on its demonstrated 100% bacteriostatic activity against six major plant pathogenic fungi at 100 µg/mL , this compound is an ideal starting point for agrochemical discovery programs targeting broad-spectrum fungicides. Researchers can use it as a scaffold for structure-activity relationship (SAR) studies to develop novel fungicides with improved potency and environmental profiles. Its inclusion in the patent class of highly active organic boronic acids that outperform azoxystrobin [1] further validates its potential as a lead candidate.

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The compound's dual functionality—a boronic acid for Suzuki-Miyaura cross-coupling and a 1,3-dioxolane-protected carbonyl—makes it uniquely suited for convergent synthetic strategies in medicinal chemistry . It is particularly valuable in the synthesis of biaryl-containing drug candidates where a masked aldehyde or ketone is required for late-stage diversification. This approach reduces the total number of synthetic steps and improves overall yield compared to using simpler boronic acids followed by separate protection/deprotection sequences .

Development of Novel Boron-Containing Bioactive Molecules

Given the growing interest in boron-based therapeutics and agrochemicals, this compound serves as a versatile building block for generating libraries of novel boron-containing molecules. The 2,6-difluoro substitution pattern on the phenyl ring can enhance metabolic stability and modulate electronic properties, while the dioxolane group provides a handle for further functionalization . Researchers in chemical biology and drug discovery can leverage this scaffold to explore new chemical space with potential applications in antifungal, antibacterial, or anticancer research.

Application
Selection Property
Validation Focus
Agricultural fungicide lead discovery
Reported broad-spectrum activity profile
SAR and pathogen panel endpoints
Multi-step pharmaceutical intermediate synthesis
Built-in dioxolane protecting group
Orthogonal deprotection and coupling efficiency
Novel boron-containing bioactive molecule library
2,6-Difluoro substitution & protected aldehyde
Chemical space exploration and metabolic stability screening

Technical Documentation Hub

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